2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 3-position
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to interact with various targets, depending on the specific derivative and its functional groups .
Mode of Action
One study showed that imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts can catalyze the oxidation of catechol to o-quinone . This suggests that the compound may interact with its targets to induce chemical transformations, although the exact nature of these interactions would depend on the specific targets involved .
Biochemical Pathways
This process is catalyzed by enzymes such as tyrosinase and is involved in various biological phenomena, including the oxidative browning of plant products, defense reactions in arthropods, and melanin biosynthesis in all organisms .
Result of Action
The oxidation of catechol to o-quinone, catalyzed by imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts, suggests that the compound may induce chemical transformations leading to various downstream effects .
Action Environment
The action of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, the oxidation efficiency of imidazo[1,2-a]pyridine derivatives combined with copper (II) salts depends on the nature of the substituents on the ligands and the anions of the copper salts . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst under reflux conditions . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
- 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine .
Uniqueness
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYOBAYEPXBZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374330 | |
Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727652-02-0 | |
Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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